molecular formula C8H15NO3 B035283 Ethyl 2-hydroxypiperidine-1-carboxylate CAS No. 111054-63-8

Ethyl 2-hydroxypiperidine-1-carboxylate

Cat. No.: B035283
CAS No.: 111054-63-8
M. Wt: 173.21 g/mol
InChI Key: MVCBQXURYVKZOF-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxypiperidine-1-carboxylate is a piperidine derivative characterized by a hydroxyl group at the 2-position of the piperidine ring and an ethoxycarbonyl group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its hydroxyl group enables further functionalization, such as etherification or oxidation, while the ethoxycarbonyl moiety provides stability and reactivity in nucleophilic substitution reactions .

Properties

CAS No.

111054-63-8

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 2-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)9-6-4-3-5-7(9)10/h7,10H,2-6H2,1H3

InChI Key

MVCBQXURYVKZOF-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCCCC1O

Canonical SMILES

CCOC(=O)N1CCCCC1O

Synonyms

1-Piperidinecarboxylic acid, 2-hydroxy-, ethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Ethyl 4-hydroxypiperidine-1-carboxylate

Key Differences :

  • Hydroxyl Group Position: The hydroxyl group is at the 4-position instead of the 2-position. This positional isomerism alters steric and electronic properties.
  • Synthetic Utility : Ethyl 4-hydroxypiperidine-1-carboxylate is often used in medicinal chemistry for its conformational flexibility, whereas the 2-hydroxyl analog is preferred for synthesizing constrained cyclic ethers or lactones .

Table 1: Comparison of Physical and Chemical Properties

Property Ethyl 2-hydroxypiperidine-1-carboxylate Ethyl 4-hydroxypiperidine-1-carboxylate
CAS Number Not explicitly provided 65214-82-6
Hydroxyl Position 2-position 4-position
Boiling Point/Solubility Likely higher polarity due to proximity of hydroxyl and ester groups Lower polarity, improved solubility in non-polar solvents

Substituted Piperidine Derivatives

a. Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate (CAS 173943-92-5)
  • Structural Features : Incorporates a hydroxyphenyl substituent at the 4-position, introducing aromaticity and additional hydrogen-bonding capacity.
  • Applications : Used in advanced drug discovery for its dual hydroxyl groups, which enhance interactions with biological targets like enzymes or receptors .
b. Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate (CAS 1034617-86-1)
  • Structural Features: Combines a pyrimidine ring with a 4-hydroxypiperidine moiety.
  • Biological Relevance : Similar piperidine-pyrimidine hybrids have demonstrated antibacterial properties in recent studies .

Table 2: Bioactivity Comparison

Compound Key Functional Groups Potential Bioactivity
This compound 2-hydroxyl, ethoxycarbonyl Intermediate for drug synthesis
Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate Pyrimidine, 4-hydroxypiperidine Antimicrobial, antitumor

Protected Derivatives

a. Ethyl 1-benzyl-2-piperidinecarboxylate Hydrochloride
  • Features : A benzyl-protected amine at the 1-position. The benzyl group enhances lipophilicity, making it suitable for cross-membrane drug delivery .
  • Applications : Used as an intermediate in peptide synthesis or alkaloid derivatization.
b. Ethyl 1-Boc-piperidine-2-carboxylate
  • Features : Incorporates a tert-butoxycarbonyl (Boc) protecting group. The Boc group stabilizes the amine against acidic conditions, enabling selective deprotection in multi-step syntheses .

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